ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-2-14-9(12)7-6-4-3-5-16(13)10(6)15-8(7)11/h2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLGDXLIKPPCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956452-97-4 | |
| Record name | ethyl 6-amino-1-oxo-2H,3H,4H-1lambda4-thieno[2,3-b]thiopyran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives under acidic or basic conditions, followed by functional group transformations to introduce the amino and ester functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring high yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Imidazo-Thiopyrano-Thieno-Pyrimidine Derivatives
Compounds such as 5-(methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (107) () share fused thiophene and thiopyran systems but incorporate additional imidazole and pyrimidine rings.
Thieno[3,2-d]pyrimidine Derivatives
highlights thieno[3,2-d]pyrimidin-4(3H)-one (10) and thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine-5(1H)-thione (6b), which replace the thiin ring with pyrimidine or triazolopyrimidine systems. These modifications alter electron distribution and bioavailability. For instance, compound 10 demonstrates anticancer activity linked to its imidazolone substituent, whereas the target compound’s amino and carboxylate groups may favor solubility and binding to polar targets .
Functional Group Influence on Reactivity and Bioactivity
Amino and Carboxylate Substituents
The 6-amino and 5-carboxylate groups in the target compound contrast with derivatives like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (), which features a Boc-protected amino group and a pyridine ring. The unprotected amino group in the target compound may enhance nucleophilicity and hydrogen-bond donor capacity, while the ethyl carboxylate could improve membrane permeability compared to free carboxylic acids .
Ketone vs. Sulfur-Containing Substituents
The 1-oxo group in the target compound differs from sulfur-containing analogues like 5-(methylsulfanyl) in compound 107 (). Sulfur atoms contribute to lipophilicity and metabolic stability, whereas the ketone group may participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor, influencing crystallinity and intermolecular interactions .
Data Tables
Table 1: Structural and Functional Comparison of Selected Heterocycles
Biological Activity
Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiopheno derivatives known for diverse biological activities. Its structure features a thiophene ring fused with a carboxylate group and an amino substituent, which is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. This compound has shown promise in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth and metastasis. It has been suggested that it may target tyrosine kinases and other proteins associated with cancer progression.
- Case Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values indicating potent activity (values not specified in available literature).
Antimicrobial Activity
Thiophene derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains:
| Microorganism | Activity | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 15 |
| Escherichia coli | Weak inhibition | 30 |
| Candida albicans | Strong inhibition | 10 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties. The compound was shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating a potential role in managing inflammatory diseases.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications to the thiophene core can significantly affect biological activity. Substituents at specific positions on the ring enhance potency against cancer cells.
- Pharmacokinetics : Limited data are available on the pharmacokinetic profile; however, lipophilicity may influence bioavailability and distribution.
- Toxicity Studies : Initial toxicity assessments suggest a favorable safety profile compared to other known thiophene derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as the Gewald method for thiophene derivatives, which employs α-cyano esters and sulfur-containing precursors. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate analogs are synthesized via cyclization reactions using acetic acid under reflux conditions . Catalysts like palladium or copper may optimize yields in coupling steps, as seen in related thiopheno-pyrimidine syntheses .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- X-ray crystallography (if crystallizable) to resolve 3D conformation, as demonstrated for structurally similar thiazolo-pyrimidines .
Q. How does the compound’s solubility and stability influence experimental design?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction optimization. Stability studies under varying pH and temperature (e.g., via HPLC monitoring) are recommended to identify degradation pathways. For analogs, sodium borohydride reductions in methanol improve stability of reactive intermediates .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of ethyl 6-amino-1-oxo-thiopheno-thiin derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution at reactive sites (e.g., amino or ester groups). For example, Fukui indices can predict nucleophilic/electrophilic regions, aiding in designing substitution reactions. Molecular docking studies may further elucidate binding affinities to biological targets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To validate:
- Replicate assays under standardized conditions (e.g., MTT protocols for cytotoxicity).
- Use orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays).
- Cross-reference with structurally similar compounds, such as benzothiophene derivatives showing dose-dependent antimicrobial effects .
Q. How can regioselectivity challenges in functionalizing the thiopheno-thiin core be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Directed metalation : Use of lithium bases to deprotonate specific positions.
- Protecting groups : Temporary protection of the amino group (e.g., Boc) to direct reactions to the ester or thiin moiety .
- Catalytic systems : Palladium-catalyzed C–H activation for selective cross-couplings, as shown in thiophene functionalization .
Guidance for Further Research
- Experimental Replication : Follow detailed protocols for synthesis and characterization, including yields, melting points, and spectroscopic assignments .
- Biological Assays : Prioritize target-specific studies (e.g., kinase inhibition assays) over broad-spectrum screens to clarify mechanisms .
- Data Validation : Cross-check computational predictions with experimental results (e.g., DFT vs. X-ray structures) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
